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Compound of Interest

Compound Name: 1-Ethyl-4-isobutylbenzene

Cat. No.: B025356

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-ethyl-4-
(2-methylpropyl)benzene, also known as 1-ethyl-4-isobutylbenzene. It details its chemical
and physical properties, provides established protocols for its synthesis and characterization,
and explores its predicted biological activities. This document is intended to serve as a
foundational resource for researchers in organic synthesis, medicinal chemistry, and drug
development, offering the necessary data and methodologies to facilitate further investigation

and application of this compound.

Chemical and Physical Properties

1-ethyl-4-(2-methylpropyl)benzene is an aromatic hydrocarbon with an ethyl group and an
isobutyl group attached to a benzene ring at positions 1 and 4, respectively.

Table 1: Chemical and Physical Properties of 1-ethyl-4-(2-methylpropyl)benzene
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Property Value Source
1-ethyl-4-(2-

IUPAC Name [1]
methylpropyl)benzene
1-Ethyl-4-isobutylbenzene, p-

Synonyms [2]
Isobutylethylbenzene

CAS Number 100319-40-2 [1]

Molecular Formula Ci2H1s [1]

Molecular Weight 162.27 g/mol [1]

Appearance Colorless liquid (presumed)

Boiling Point 211 °C

Density 0.861 £ 0.06 g/cm3 (Predicted)

XlogP 4.3 [1]

Synthesis of 1-ethyl-4-(2-methylpropyl)benzene

The synthesis of 1-ethyl-4-(2-methylpropyl)benzene is typically achieved through a two-step

process:

» Friedel-Crafts Acylation of isobutylbenzene with an acetylating agent to form 4'-

isobutylacetophenone.

» Reduction of the resulting ketone to yield the final product.

Acetyl Chloride / AICI3

Isobutylbenzene

Zn(Hg) / HCI (Clemmensen)
or
N2Ha4 / KOH (Wolff-Kishner)

Friedel-Crafts Acylation 4‘—Isobutylacetophenone)&(l—ethyl%—(zmethylpropyl)benzene)
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Caption: Synthesis pathway for 1-ethyl-4-(2-methylpropyl)benzene.

Experimental Protocol: Friedel-Crafts Acylation of
Isobutylbenzene

This protocol is adapted from established procedures for Friedel-Crafts acylation of similar
aromatic compounds.

Materials:

Isobutylbenzene

e Acetyl chloride

e Anhydrous aluminum chloride (AICI3)

e Dichloromethane (DCM), anhydrous

e Hydrochloric acid (HCI), concentrated

e Sodium bicarbonate (NaHCO3), saturated solution

¢ Anhydrous magnesium sulfate (MgSOQOa)

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

Set up a dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a
condenser under an inert atmosphere (e.g., nitrogen).

To the flask, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

Cool the mixture in an ice bath with stirring.

Add isobutylbenzene (1.0 eq) to the dropping funnel with anhydrous dichloromethane.

Slowly add the isobutylbenzene solution to the stirred suspension of aluminum chloride.
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Add acetyl chloride (1.0 eq) dropwise to the reaction mixture via the dropping funnel,
maintaining the temperature below 10 °C.

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours,
monitoring the progress by TLC.

Upon completion, carefully pour the reaction mixture onto crushed ice containing
concentrated HCI to quench the reaction and decompose the aluminum chloride complex.

Separate the organic layer and extract the aqueous layer with dichloromethane.

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed
by brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield crude 4'-isobutylacetophenone.

The crude product can be purified by vacuum distillation or column chromatography.

Experimental Protocol: Clemmensen Reduction of 4'-
Isobutylacetophenone

This protocol describes the reduction of the ketone intermediate to the final alkane.

Materials:

4'-Isobutylacetophenone

Zinc amalgam (Zn(Hg))

Concentrated hydrochloric acid (HCI)

Toluene

Sodium bicarbonate (NaHCOs), saturated solution

Anhydrous magnesium sulfate (MgSQOa)
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e Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

Prepare zinc amalgam by adding zinc dust to a solution of mercuric chloride in water and
stirring vigorously. Decant the aqueous solution.

In a round-bottom flask equipped with a condenser and magnetic stirrer, add the zinc
amalgam, concentrated hydrochloric acid, toluene, and 4'-isobutylacetophenone.

Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of
concentrated HCI may be added during the reflux period.

Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and separate the organic layer.
Extract the aqueous layer with toluene.

Combine the organic layers and wash with water, followed by saturated sodium bicarbonate
solution, and finally brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

The resulting crude 1-ethyl-4-(2-methylpropyl)benzene can be purified by vacuum distillation.

Spectroscopic Data

Table 2: Spectroscopic Data for 1-ethyl-4-(2-methylpropyl)benzene
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Technique

Data

1H NMR

Predicted chemical shifts (CDCIz): 6 7.11 (d,
J=8.0 Hz, 2H, Ar-H), 7.08 (d, J=8.0 Hz, 2H, Ar-
H), 2.61 (g, J=7.6 Hz, 2H, -CH2CH?3), 2.44 (d,
J=7.2 Hz, 2H, -CH2CH(CH3)2), 1.86 (m, 1H, -
CH(CHs)2), 1.22 (t, J=7.6 Hz, 3H, -CH2CH3),
0.89 (d, J=6.6 Hz, 6H, -CH(CH3s)2)

13C NMR

A reference to the availability of 13C NMR
spectra exists, but specific peak data is not

readily available in the searched literature.[1]

Mass Spec (GC-MS)

Key fragments (m/z): 162 (M+), 147, 119, 91.[1]

Predicted Biological Activity and Toxicity

While no specific experimental data on the biological activity of 1-ethyl-4-(2-

methylpropyl)benzene was found in the literature, computational predictions provide some

insights into its potential pharmacokinetic and toxicological properties.

Table 3: Predicted ADMET Properties of 1-ethyl-4-(2-methylpropyl)benzene
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Property Prediction Probability (%) Source
Human Intestinal
] + 99.50 [3]
Absorption
Blood Brain Barrier
_ + 100.00 [3]
Penetration
Human Oral
_ o + 91.43 [3]
Bioavailability
P-glycoprotein
dgyeop - 93.92 [3]
Substrate
Respiratory Toxicity + 67.78 [3]
Mitochondrial Toxicity + 60.00 [3]
Acute Oral Toxicity
I 87.20 [3]

(Class)

Note: These are computational predictions and require experimental validation.

1-ethyl-4-(2-methylpropyl)benzene

Absorption istribution letabolism|& Excretion i
High Intestinal Absorption High Oral Bioavailability _ Not a P-gp Substrate Potential Respiratory Toxicity Potential Mitochondrial Toxicity Class IIT Acute Oral Toxicity

Click to download full resolution via product page
Caption: Predicted ADMET profile of 1-ethyl-4-(2-methylpropyl)benzene.

Conclusion

This technical guide has synthesized the available information on 1-ethyl-4-(2-
methylpropyl)benzene, providing a solid foundation for researchers. The provided synthesis
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protocols are robust and based on well-established chemical transformations. While
experimental biological data is currently lacking, the predicted ADMET properties suggest that
this compound is orally bioavailable and can cross the blood-brain barrier, warranting further
investigation into its potential pharmacological effects. The data and methodologies presented
herein should enable further exploration of this compound's properties and potential
applications in various fields of chemical and pharmaceutical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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